Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically quinoline derivatives, with ethyl esters of carboxylic acids. Specific synthetic routes may vary, but the goal is to introduce the tetrahydroquinoline ring system while esterifying the carboxylic acid group .

Molecular Structure Analysis

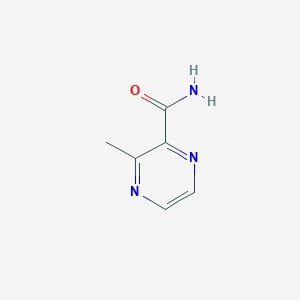

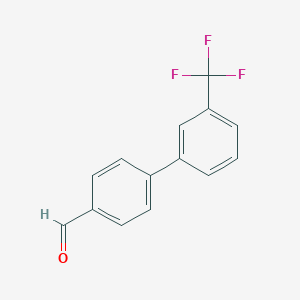

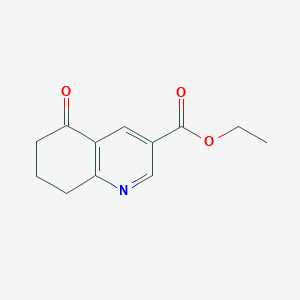

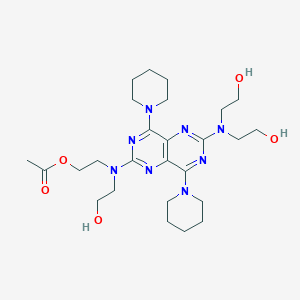

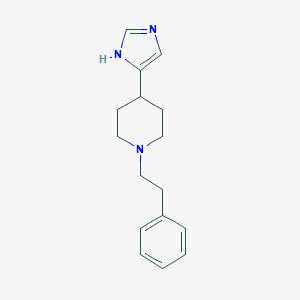

The molecular structure of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate consists of a tetrahydroquinoline core with an ethyl ester group attached to the carboxylate functionality. The quinoline ring system provides aromatic character, and the ester group contributes to its reactivity and solubility .

Chemical Reactions Analysis

- Substitution Reactions : The quinoline ring can undergo electrophilic substitution reactions at various positions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, its derivatives can be explored for their antiviral, anti-inflammatory, and anticancer properties .

Material Science

In material science, this compound can be used to create novel organic frameworks. These frameworks can have applications in gas storage, sensing, and catalysis due to their stability and porous nature. The compound’s ability to form stable bonds with metals and other organic compounds makes it a candidate for creating such frameworks .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, which are fundamental in creating diverse molecular architectures .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be used as reagents or standards in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of biological and chemical samples .

Biological Research

The indole derivatives, to which this compound belongs, are known for their wide range of biological activities. They can be used in biological research to study cellular processes and to develop assays for screening biological targets .

Agricultural Chemistry

In agriculture, compounds derived from Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be investigated for their potential use as growth promoters or pesticides. Their structural similarity to natural plant hormones could make them suitable for these applications .

Propiedades

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNJSGZCDFBRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544742 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106960-78-5 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)